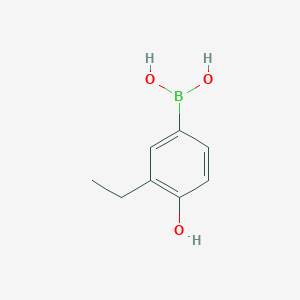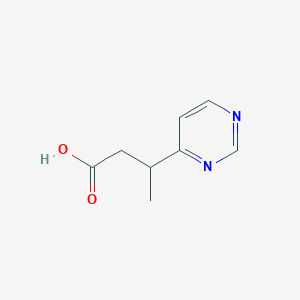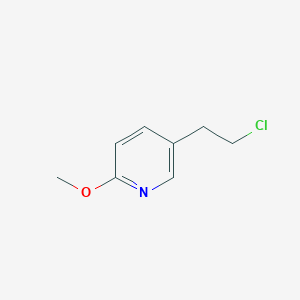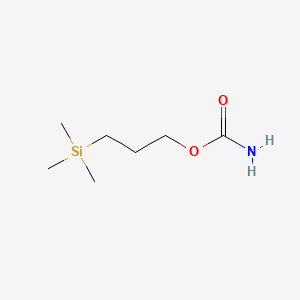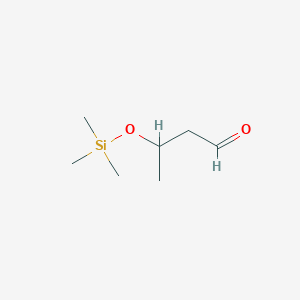
3-((Trimethylsilyl)oxy)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)oxy)butanal is an organic compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a butanal backbone. This compound is often used in organic synthesis due to its unique reactivity and stability imparted by the trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)oxy)butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)oxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)oxy)butanoic acid.
Reduction: 3-((Trimethylsilyl)oxy)butanol.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-((Trimethylsilyl)oxy)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)oxy)butanal involves the reactivity of the aldehyde group and the stability imparted by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can undergo various reactions, including nucleophilic addition and oxidation-reduction reactions, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl 2,3,4-tris((trimethylsilyl)oxy)butanoate: This compound has multiple trimethylsilyl groups and is used in similar applications.
Trimethylsilyl chloride: A reagent used in the synthesis of trimethylsilyl ethers.
Tetramethylsilane: A related compound used as a reference standard in NMR spectroscopy.
Uniqueness
3-((Trimethylsilyl)oxy)butanal is unique due to its combination of an aldehyde group and a trimethylsilyl group, which provides both reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
95764-57-1 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
3-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-7(5-6-8)9-10(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
GJZDVXTUEBCWDN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


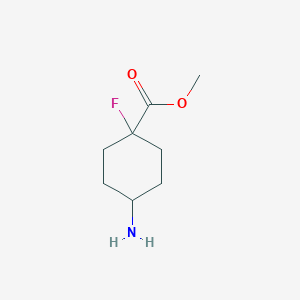
![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
